

Application Notes and Protocols: Antimicrobial and Antifungal Properties of Lactose Octaacetate

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Compound of Interest

Compound Name: *Lactose octaacetate*

Cat. No.: *B7796855*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antimicrobial and antifungal properties of **lactose octaacetate**, along with detailed protocols for its synthesis and evaluation.

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose. While its applications have been explored in various fields, its bioactivity, particularly its antifungal properties, is an area of growing interest. Existing research indicates that **lactose octaacetate** exhibits a selective and moderate inhibitory effect against certain filamentous fungi, with limited to no activity against bacteria and yeasts.^{[1][2][3]} This selective antifungal profile suggests its potential as a specialized antifungal agent or as a lead compound in the development of new antifungal therapies.

Data Presentation

Antifungal Activity of Lactose Octaacetate

Quantitative data, such as Minimum Inhibitory Concentration (MIC) and zone of inhibition diameters for **lactose octaacetate**, are not extensively available in peer-reviewed literature.

However, qualitative assessments have demonstrated its efficacy against several fungal species.

Table 1: Qualitative Antifungal Spectrum of **Lactose Octaacetate**

Fungal Species	Activity Level
Aspergillus niger	Mild to Moderate[2]
Penicillium sp.	Mild to Moderate[2]
Rhizopus sp.	Mild to Moderate[2]
Fusarium moniliforme	Mild to Moderate[2]

Antibacterial and Anti-yeast Activity

Studies have consistently shown that **lactose octaacetate** has low or no inhibitory activity against bacteria and yeast.[1][3]

Comparative Antimicrobial Activity of Other Lactose Esters

For comparative purposes, the following table summarizes the MIC values of other lactose esters (not octaacetate) against various Gram-positive bacteria. This highlights how the nature of the ester group can influence antimicrobial activity.

Table 2: Minimum Inhibitory Concentrations (MICs) of Various Lactose Esters against Gram-Positive Bacteria

Lactose Ester	Bacillus cereus	Mycobacterium KMS	Streptococcus suis	Listeria monocytogenes	Enterococcus faecalis	Streptococcus mutans
Lactose Monolaurate (LML)	<0.05 - <5 mg/mL	<0.05 - <5 mg/mL	<0.05 - <5 mg/mL	<0.05 - <5 mg/mL	<0.05 - <5 mg/mL	<0.05 - <5 mg/mL
Lactose Monodecanoate (LMD)	<1 - <3 mg/mL	<1 - <3 mg/mL	<1 - <3 mg/mL	>5 mg/mL	>5 mg/mL	>5 mg/mL
Lactose Monomyristate (LMM)	<1 - <5 mg/mL	<1 - <5 mg/mL	<1 - <5 mg/mL	>5 mg/mL	>5 mg/mL	>5 mg/mL
Lactose Monooctanoate (LMO)	<5 mg/mL	No Inhibition	<3 mg/mL	<3 mg/mL	No Inhibition	No Inhibition

Data for this table is sourced from a study on lactose fatty acid esters and is provided for comparative context only.[\[4\]](#)

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Lactose Octaacetate

This protocol describes a rapid and efficient "green" synthesis method for **lactose octaacetate** using microwave irradiation.

Materials:

- D-(+)-lactose monohydrate
- Acetic anhydride
- Anhydrous sodium acetate

- 95% (v/v) ethanol
- Distilled water
- Round-bottom flask
- Microwave reactor
- Magnetic stirrer and stir bar
- Vacuum filtration apparatus
- Vacuum oven

Procedure:

- In a round-bottom flask, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate (as a catalyst).
- Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.
- After irradiation, carefully pour the hot mixture into 200 cm³ of ice-cold distilled water.
- Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of **lactose octaacetate** as a white solid.
- Filter the precipitate under vacuum and wash the solid with distilled water.
- Purify the crude **lactose octaacetate** by recrystallization from 95% ethanol, followed by another wash with distilled water.
- Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Agar Well Diffusion Assay for Antifungal Screening

This method is suitable for preliminary screening of the antifungal activity of **lactose octaacetate**.

Materials:

- **Lactose octaacetate**
- Methanol or Dimethyl sulfoxide (DMSO) as a solvent
- Malt Extract Agar (MEA) plates
- Fungal cultures (*Aspergillus niger*, *Penicillium* sp., *Rhizopus* sp., *Fusarium moniliforme*)
- Sterile cork borer or pipette tip
- Positive control (e.g., Nystatin)
- Negative control (solvent used to dissolve **lactose octaacetate**)
- Incubator

Procedure:

- Prepare a stock solution of **lactose octaacetate** (e.g., 10 mg/mL) in a suitable solvent (methanol or DMSO).
- Prepare MEA plates and allow them to solidify.
- Prepare a fungal spore suspension (approximately 1.0×10^5 CFU/mL) for each test organism.
- Evenly spread the fungal suspension over the surface of the MEA plates.
- Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
- Pipette a fixed volume (e.g., 60 μ L) of the **lactose octaacetate** solution, the positive control, and the negative control into separate wells.
- Incubate the plates at an appropriate temperature for the specific fungus (typically 25-30°C) for 24-48 hours.

- Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Protocol 3: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol provides a method for quantifying the antifungal activity of **lactose octaacetate** by determining its MIC.

Materials:

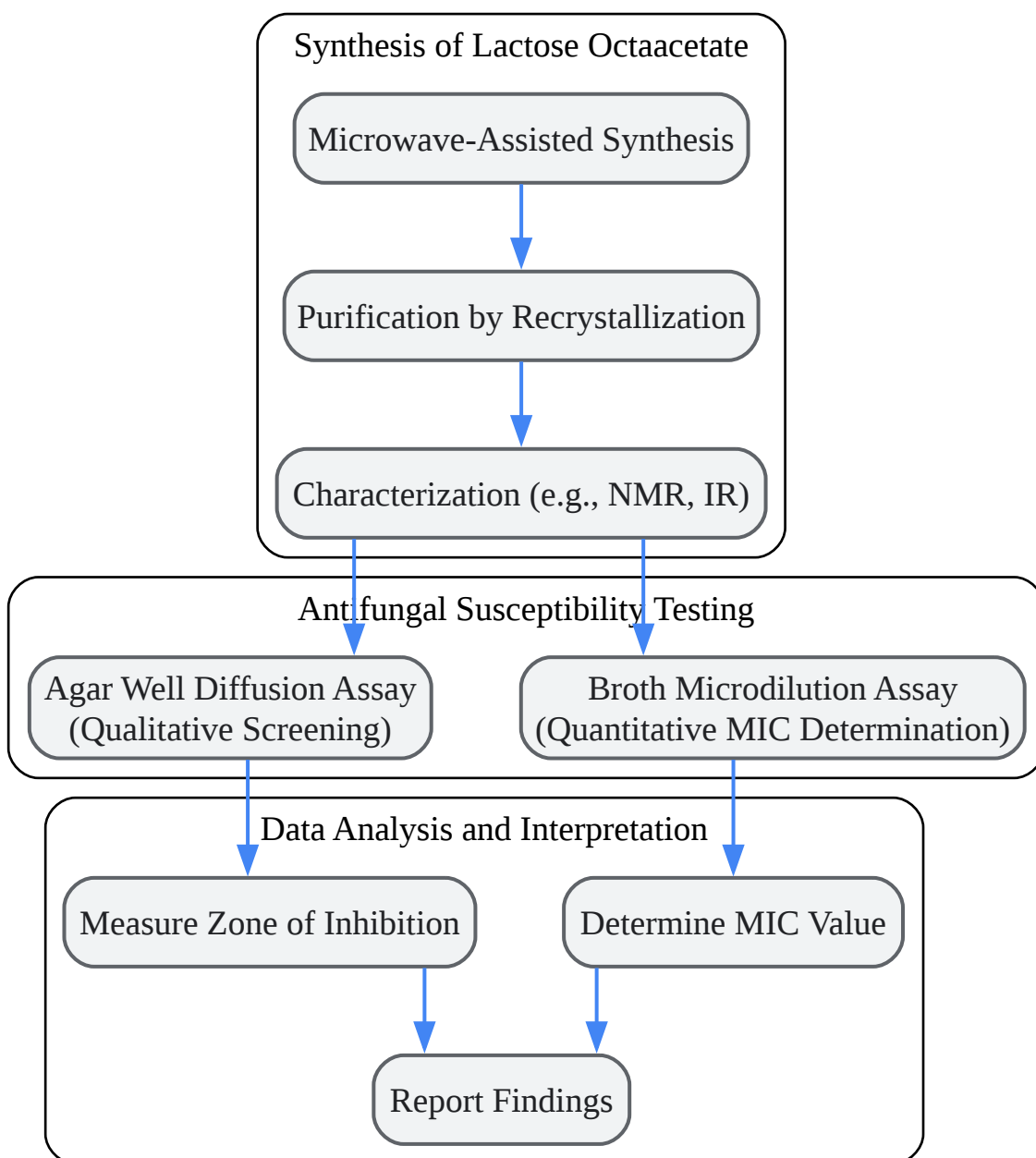
- **Lactose octaacetate**
- Solvent (e.g., DMSO)
- RPMI-1640 medium (buffered with MOPS)
- Fungal cultures
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- Prepare a stock solution of **lactose octaacetate** in DMSO.
- In a 96-well plate, perform serial two-fold dilutions of the **lactose octaacetate** solution in RPMI-1640 medium to achieve a range of final concentrations to be tested.
- Prepare a standardized fungal inoculum as per CLSI guidelines.
- Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).
- Incubate the plate at the appropriate temperature and duration for the test fungus.

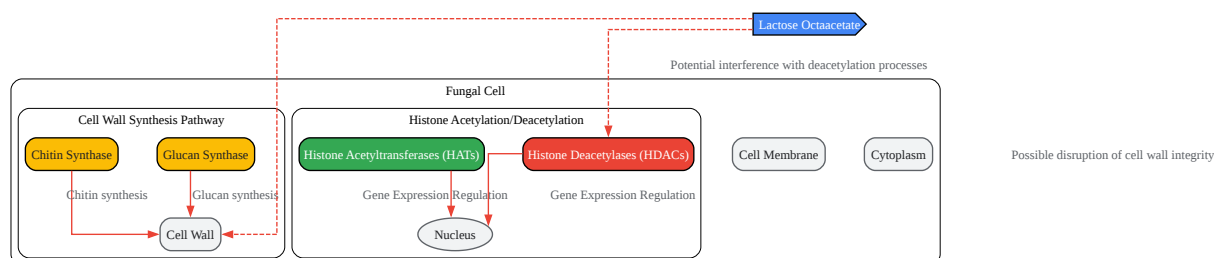
- Determine the MIC by visual inspection or by measuring the absorbance at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration of **lactose octaacetate** that causes a significant inhibition of fungal growth compared to the positive control.

Visualizations



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Caption: Experimental workflow for the synthesis and antifungal evaluation of **lactose octaacetate**.



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